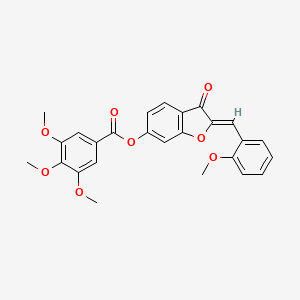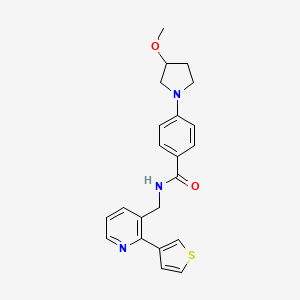
4-(3-methoxypyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxypyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
科学的研究の応用
Neuroleptic Activity and Drug Design
Research has demonstrated the synthesis and evaluation of benzamides, including derivatives similar to the compound , for their potential neuroleptic activity. These studies have explored the structure-activity relationship, leading to the identification of compounds with promising inhibitory effects on stereotyped behavior induced by apomorphine in rats. This line of investigation aims at developing novel therapeutic agents with improved efficacy and safety profiles for the treatment of psychosis. Such efforts are pivotal in identifying lead compounds for further development into potent drugs with fewer side effects (Iwanami et al., 1981).
Radiopharmaceutical Synthesis
Another avenue of research has focused on the synthesis of precursors for radiopharmaceuticals, aiming at enhancing diagnostic capabilities in medical imaging. For instance, derivatives of the compound have been synthesized for the preparation of radiolabeled compounds used in positron emission tomography (PET) scans. This research contributes to the development of more effective diagnostic tools, offering high yield and straightforward synthetic routes for compounds that can be used in the imaging of specific neurotransmitter systems (Bobeldijk et al., 1990).
Anti-inflammatory and Analgesic Agents
In the realm of anti-inflammatory and analgesic research, novel heterocyclic compounds derived from similar frameworks have shown significant potential. These studies delve into the synthesis of various derivatives and their evaluation as COX inhibitors, alongside their analgesic and anti-inflammatory activities. The identification of compounds with high COX-2 selectivity and minimal side effects opens new pathways for the development of therapeutics aimed at managing pain and inflammation with improved safety profiles (Abu‐Hashem et al., 2020).
Electrochromic Materials
Exploring the applications beyond pharmacology, derivatives of the compound have also found use in the development of electrochromic materials. Research in this area focuses on synthesizing and characterizing polymers based on similar molecular structures for use in electrochromic devices (ECDs). These materials exhibit promising electrochromic properties, such as high contrast and efficient coloration, making them suitable for various applications in smart windows and display technologies (Su et al., 2017).
特性
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-27-20-8-11-25(14-20)19-6-4-16(5-7-19)22(26)24-13-17-3-2-10-23-21(17)18-9-12-28-15-18/h2-7,9-10,12,15,20H,8,11,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJZWCXKMVXQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

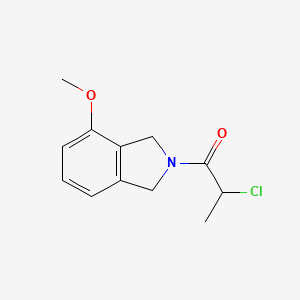
![2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2937956.png)
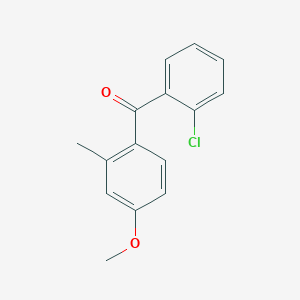
![N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2937959.png)
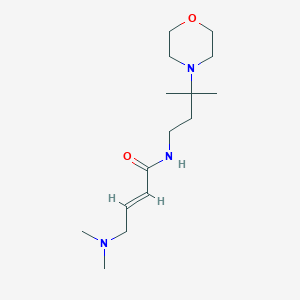
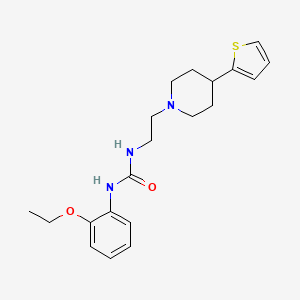
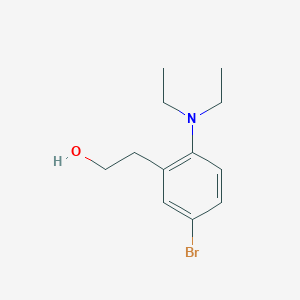
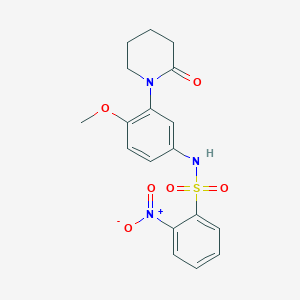
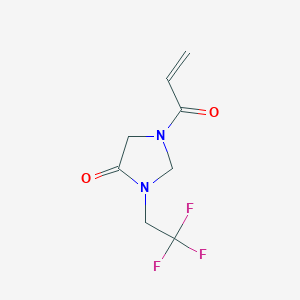
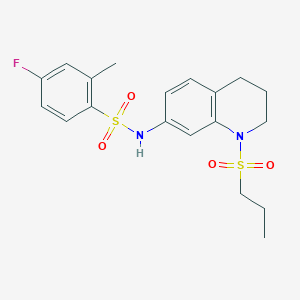
![3-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}isoxazolo[5,4-d]pyrimidine](/img/structure/B2937972.png)

![2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2937976.png)
